molecular formula C13H24N2O3 B12992095 tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate

Cat. No.: B12992095
M. Wt: 256.34 g/mol
InChI Key: HJRPVTPZNLXFRN-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen or oxygen. The structure of this compound includes a seven-membered ring fused with a five-membered ring, incorporating both nitrogen and oxygen atoms.

Preparation Methods

The synthesis of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate typically involves the reaction of N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal . This reaction forms the fused ring structure characteristic of the compound. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate can be compared to other heterocyclic compounds such as oxazolines and oxazines. These compounds share similar ring structures but differ in the arrangement of atoms and functional groups.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[3,2-c]azepine-4-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-5-4-6-14-9-10(11)15/h10-11,14H,4-9H2,1-3H3

InChI Key

HJRPVTPZNLXFRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCCC2

Origin of Product

United States

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